(R)-De(carboxymethoxy) Cetirizine Acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-De(carboxymethoxy) Cetirizine Acetic Acid, also known as DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID, ®-, is a chemical compound with the molecular formula C₁₉H₂₁ClN₂O₂ and a molecular weight of 344.84 g/mol . This compound is a derivative of cetirizine, an antihistamine used to treat allergic reactions.
Preparation Methods
The synthesis of (R)-De(carboxymethoxy) Cetirizine Acetic Acid involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the preparation of an intermediate compound through a series of chemical reactions, such as alkylation or acylation.
Introduction of functional groups: Functional groups such as carboxymethoxy and acetic acid are introduced through specific reactions, including esterification or amidation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
(R)-De(carboxymethoxy) Cetirizine Acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(R)-De(carboxymethoxy) Cetirizine Acetic Acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s derivative, cetirizine, is widely used in medicine to treat allergic reactions. Research on this compound aims to develop new antihistamines with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (R)-De(carboxymethoxy) Cetirizine Acetic Acid involves its interaction with specific molecular targets in the body. As a derivative of cetirizine, it likely acts on histamine receptors, particularly the H1 receptor, to inhibit the effects of histamine. This results in the reduction of allergic symptoms such as itching, swelling, and redness . The compound may also interact with other pathways and receptors, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
(R)-De(carboxymethoxy) Cetirizine Acetic Acid can be compared with other similar compounds, such as:
Cetirizine: The parent compound, cetirizine, is a widely used antihistamine with a similar structure and mechanism of action.
Levocetirizine: A chiral derivative of cetirizine, levocetirizine, has enhanced potency and fewer side effects.
Fexofenadine: Another antihistamine with a different chemical structure but similar therapeutic effects.
This compound is unique due to its specific functional groups and stereochemistry, which may confer distinct pharmacological properties and potential advantages over other antihistamines.
Properties
IUPAC Name |
2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBQRKLQXVPIS-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942193-17-1 |
Source
|
Record name | DE(carboxymethoxy) cetirizine acetic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942193171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT6G4G3S0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.